molecular formula C8H16ClNO B13508926 2-(1-Methylcyclopropyl)morpholine hydrochloride

2-(1-Methylcyclopropyl)morpholine hydrochloride

Cat. No.: B13508926
M. Wt: 177.67 g/mol
InChI Key: PVWPRXLVRKOVGA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(1-Methylcyclopropyl)morpholine hydrochloride typically involves the reaction of morpholine with 1-methylcyclopropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

2-(1-Methylcyclopropyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-Methylcyclopropyl)morpholine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Research into its potential therapeutic effects is ongoing, although it is not currently approved for medical use.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)morpholine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its morpholine ring and 1-methylcyclopropyl group. These interactions can modulate biological pathways and result in various biochemical effects .

Comparison with Similar Compounds

Similar compounds to 2-(1-Methylcyclopropyl)morpholine hydrochloride include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other morpholine derivatives.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

2-(1-methylcyclopropyl)morpholine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-8(2-3-8)7-6-9-4-5-10-7;/h7,9H,2-6H2,1H3;1H

InChI Key

PVWPRXLVRKOVGA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CNCCO2.Cl

Origin of Product

United States

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